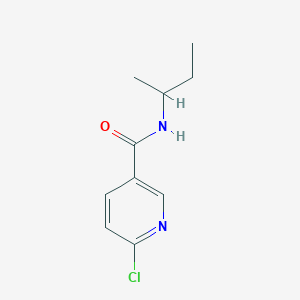![molecular formula C17H23NO4 B13900109 2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one](/img/structure/B13900109.png)
2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxy-7,7-dimethoxy-2-azaspiro[35]nonan-3-one is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a benzyloxy group, two methoxy groups, and an azaspiro nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, which reacts with N′-(arylmethylidene)benzohydrazides to form the desired spirocyclic compound through intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The spirocyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxy-7-azaspiro[3.5]nonane: Similar in structure but lacks the benzyloxy group.
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: These compounds share the spirocyclic core but have different substituents, leading to varied biological activities.
Uniqueness
2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one is unique due to its combination of benzyloxy and methoxy groups, which confer specific chemical and biological properties. Its spirocyclic structure also distinguishes it from other compounds, providing a rigid and stable framework for interactions with molecular targets.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
7,7-dimethoxy-2-phenylmethoxy-2-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C17H23NO4/c1-20-17(21-2)10-8-16(9-11-17)13-18(15(16)19)22-12-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
InChI Key |
PUTRBDSOEJOTGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC2(CC1)CN(C2=O)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)
![6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13900037.png)
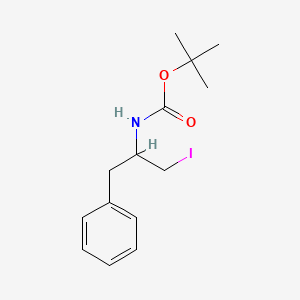
![2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B13900050.png)
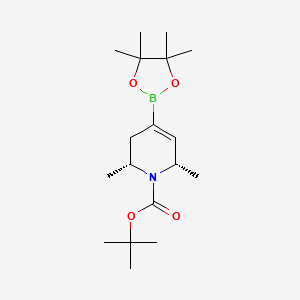
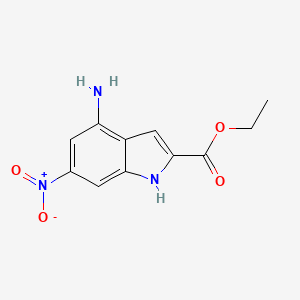
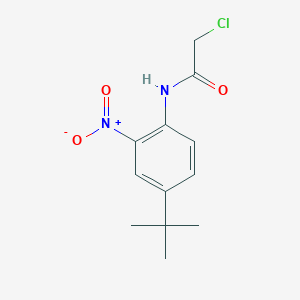
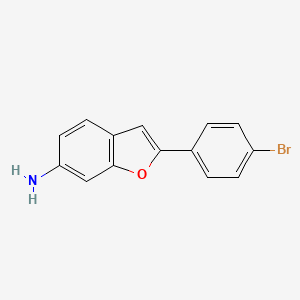
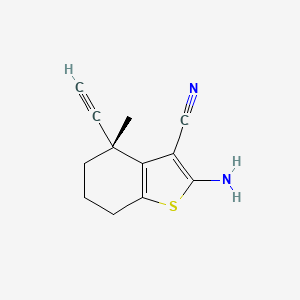
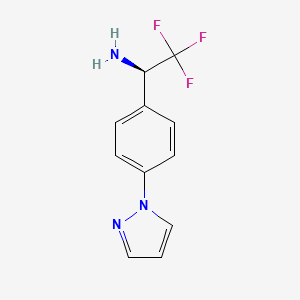
![Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13900078.png)

